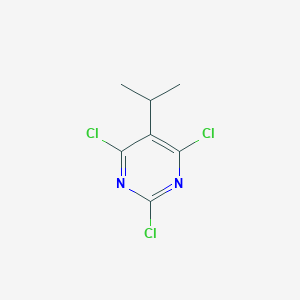

2,4,6-Trichloro-5-isopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSTWNQGHUOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290125 | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-42-3 | |

| Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2,4,6 Trichloro 5 Isopropylpyrimidine

Precursor Chemistry for 2,4,6-Trichloro-5-isopropylpyrimidine Synthesis

The most direct and widely employed method for the synthesis of this compound involves the chlorination of 5-isopropylbarbituric acid. This precursor is readily accessible and serves as a reliable starting point for the introduction of the chloro functionalities.

Synthesis from 5-Isopropylbarbituric Acid

The conversion of 5-isopropylbarbituric acid to its trichlorinated derivative is typically achieved through the use of a strong chlorinating agent, with phosphorus oxychloride being the reagent of choice.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the reaction temperature and duration. For the analogous synthesis of 2,4,6-trichloropyrimidine (B138864), refluxing the mixture of barbituric acid and phosphorus oxychloride in the presence of N,N-dimethylaniline is a common procedure. deepdyve.com

A study on the chlorination of various hydroxypyrimidines using phosphorus oxychloride in a solvent-free system provides insight into the impact of reaction conditions. While not specific to the 5-isopropyl derivative, the data demonstrates that high yields can be achieved under controlled heating for a defined period. For instance, heating at 160°C for 2 hours resulted in excellent yields for a range of substituted hydroxypyrimidines. mdpi.com A Chinese patent describes a method for preparing 2,4,6-trichloropyrimidine with a purity of over 99% and a yield of 77-80% by reacting barbituric acid with phosphorus oxychloride at 105-115°C for 1-3 hours. google.com Another patent indicates that yields of 80-95% can be achieved. google.com

The following interactive data table, based on analogous reactions for other pyrimidines, illustrates the potential impact of temperature and time on the yield of the chlorination reaction.

| Precursor | Chlorinating Agent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Barbituric Acid | POCl₃ | N,N-Dimethylaniline | 105-115 | 1-3 | 77-80 | >99 |

| Hydroxypyrimidines | POCl₃ | Pyridine (B92270) | 160 | 2 | >80 | - |

| Barbituric Acid | POCl₃ / PCl₅ | - | 80 - reflux | 7+ | 92.4 | 97.6 |

Alternative Synthetic Pathways for Pyrimidine (B1678525) Chlorination

While the chlorination of barbituric acid derivatives is the most common route, alternative methods for the chlorination of the pyrimidine ring have been explored. These methods can be advantageous in specific contexts, offering different reactivity patterns or avoiding the use of phosphorus-based reagents.

The direct chlorination of the pyrimidine ring using chlorine gas (Cl₂) is a potential alternative synthetic route. Theoretical studies on the gas-phase reaction of atomic chlorine with pyridine, a related aromatic heterocycle, suggest that such reactions can proceed, leading to chlorinated products. researchgate.netresearchgate.net The reaction is believed to occur via a radical mechanism. researchgate.net While specific experimental data for the gas-phase chlorination of pyrimidine to produce 2,4,6-trichloropyrimidine is not detailed in the provided search results, this approach represents a fundamentally different strategy from the phosphorus oxychloride method. A patent describes a process for preparing chlorinated pyridinesulphonic acid chlorides by passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, followed by heating. researchgate.net

Another alternative pathway involves the further chlorination of a partially chlorinated pyrimidine, such as 2,4-dichloropyrimidine (B19661). This approach would require a method to activate the remaining positions on the pyrimidine ring towards chlorination. While the direct catalytic chlorination of 2,4-dichloropyrimidine with chlorine gas is not explicitly detailed in the provided search results, related research on the regioselective functionalization of dichloropyrimidines suggests that the reactivity of the different positions can be manipulated. The use of catalysts in the chlorination of aromatic compounds is a well-established field, and it is conceivable that a suitable catalyst could facilitate the addition of a third chlorine atom to the 2,4-dichloropyrimidine ring. For example, various Lewis acid catalysts are known to promote chlorination reactions.

Processes involving Phosphorus Pentachloride or its Reactants

The synthesis of this compound is achieved through the chlorination of 5-isopropylbarbituric acid. This transformation is typically carried out using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.com A common industrial process involves a two-step reaction. First, the precursor, in this case, 5-isopropylbarbituric acid, is reacted with phosphorus oxychloride. google.com In the second step, phosphorus pentachloride is added to complete the chlorination of the hydroxyl groups to chloro groups. google.com

Alternatively, reactants that form PCl₅ in situ, such as phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), can be used in the second stage of the reaction. google.comgoogle.com This method offers high yields, typically between 90% and 94%, and produces a product that is essentially free from water and the common byproduct, 2,4,5,6-tetrachloropyrimidine. google.com The reaction with POCl₃ can be performed at temperatures ranging from room temperature to below 80°C, while the subsequent step with PCl₅ (or PCl₃/Cl₂) is also carried out at temperatures between 20°C and 80°C. google.com

Regioselective Functionalization of the Pyrimidine Core

The three chlorine atoms on the pyrimidine ring of this compound exhibit different levels of reactivity towards nucleophiles. This differential reactivity allows for controlled, stepwise substitution, a concept known as regioselectivity. For nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions, the general order of reactivity for the chloro groups is C4 > C6 > C2. The chlorine atom at the C4 position is the most reactive, followed by the one at C6, with the C2 chlorine being the least reactive. This hierarchy enables the selective synthesis of mono-, di-, and tri-substituted pyrimidine derivatives.

Nucleophilic Substitution Reactions of Chlorine Atoms

The electron-deficient nature of the pyrimidine ring, amplified by the three electron-withdrawing chlorine atoms, makes the compound highly susceptible to nucleophilic attack. This reactivity is the basis for a wide range of functionalization reactions.

The reaction of 2,4,6-trichloropyrimidines with amine nucleophiles demonstrates clear regioselectivity. Monosubstitution reactions with various anilines occur preferentially at the C4 position. researchgate.net For example, reacting 2,4,6-trichloropyrimidine with 4-substituted anilines in a solvent like ethanol predominantly yields the 4-anilino-2,6-dichloropyrimidine isomer. researchgate.net The C4 position is favored due to it being para to a ring nitrogen, which effectively stabilizes the intermediate formed during the nucleophilic attack. wuxiapptec.com Under more forcing conditions or with an excess of the amine, disubstituted products can be formed. researchgate.net

Interactive Table: Regioselective Amination of 2,4,6-Trichloropyrimidines

| Nucleophile | Position of Substitution | Product Class |

| Primary Amines (e.g., Aniline) | C4 (preferential) | 4-Amino-2,6-dichloro-5-isopropylpyrimidines |

| Secondary Amines | C4 (preferential) | 4-(Dialkylamino)-2,6-dichloro-5-isopropylpyrimidines |

| Excess Amine (forcing conditions) | C4 and C6/C2 | 2,4-Diamino-6-chloro-5-isopropylpyrimidines |

Carbon-carbon bonds can be formed at the pyrimidine core through palladium-catalyzed cross-coupling reactions, which serve as a powerful alkylation method. The Suzuki-Miyaura coupling is widely used for this purpose. mdpi.com The reaction of 2,4,6-trichloropyrimidine with aryl or alkenyl boronic acids, in the presence of a palladium catalyst and a base, results in the substitution of a chlorine atom with the organic group from the boronic acid. mdpi.com

Consistent with the established reactivity pattern, these coupling reactions are highly regioselective, with the initial substitution occurring at the C4 position. mdpi.com Other cross-coupling methods, such as the Stille reaction (using organotin reagents) and the Negishi reaction (using organozinc reagents), can also be employed to introduce alkyl, alkenyl, or aryl groups onto the pyrimidine ring. wikipedia.orgorganic-chemistry.org These reactions also typically proceed with initial substitution at the most reactive C4 site.

Interactive Table: Palladium-Catalyzed Alkylation Reactions

| Reaction Name | Organometallic Reagent | Position of Substitution | Product Class |

| Suzuki Coupling | Boronic Acids (R-B(OH)₂) | C4 (preferential) | 4-Alkyl/Aryl-2,6-dichloro-5-isopropylpyrimidines |

| Stille Coupling | Organostannanes (R-SnR'₃) | C4 (preferential) | 4-Alkyl/Aryl-2,6-dichloro-5-isopropylpyrimidines |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | C4 (preferential) | 4-Alkyl/Aryl-2,6-dichloro-5-isopropylpyrimidines |

Alkoxide nucleophiles, such as sodium methoxide (NaOMe), readily displace the chlorine atoms on the pyrimidine ring. The reaction of 2,4,6-trichloropyrimidine with one equivalent of methoxide leads to the formation of 4,6-dichloro-2-methoxypyrimidine and 2,6-dichloro-4-methoxypyrimidine. Further reaction can lead to di- and tri-substituted products. For instance, the conversion of 4,6-dichloro-2-(methylthio)pyrimidine to a dimethoxy derivative proceeds via nucleophilic displacement of the chlorine atoms by methoxide. arkat-usa.org The regioselectivity can be influenced by reaction conditions and the specific substrate, but generally follows the C4/C6 > C2 reactivity trend.

Grignard reagents (R-MgX) can be used to introduce alkyl or aryl groups onto the pyrimidine ring through nickel- or palladium-catalyzed cross-coupling reactions. researchgate.net In the presence of a suitable catalyst, such as a nickel phosphine complex, Grignard reagents react with chloropyrimidines to substitute the chlorine atoms. researchgate.net This method provides an alternative to other cross-coupling reactions for forming C-C bonds. The reaction is regioselective, and by controlling the stoichiometry and conditions, it is possible to achieve selective monosubstitution, primarily at the C4 position, before further substitution occurs.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated pyrimidines, these reactions provide a direct route to introduce a wide variety of substituents onto the pyrimidine core.

Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. It is a widely used method for the formation of C-C bonds. researchgate.net In the context of chlorinated pyrimidines, the Suzuki coupling offers a route to introduce aryl, heteroaryl, or vinyl groups. The reaction of 2,4,6-trichloropyrimidine with alkenylboronic acids has been shown to be regioselective, with the coupling occurring preferentially at the 4-position. researchgate.net

Despite the prevalence of Suzuki coupling in pyrimidine chemistry, a detailed search of scientific databases did not yield specific examples or research findings for the Suzuki coupling of This compound .

Table 1: Suzuki Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| - | - | - | - | - | - | - | - | - | - |

| - | - | - | - | - | - | - | - | - | - |

| No data available in the searched literature. |

Stille Coupling

The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups.

A thorough review of the available literature did not provide any specific studies or data on the Stille coupling of This compound .

Table 2: Stille Coupling Reactions of this compound

| Entry | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| - | - | - | - | - | - | - | - | - |

| - | - | - | - | - | - | - | - | - |

| No data available in the searched literature. |

Reduction Reactions to Dihydro and Tetrahydro Derivatives

The reduction of the pyrimidine ring can lead to the formation of dihydro- and tetrahydropyrimidine derivatives, which are important scaffolds in medicinal chemistry. The reduction of chloropyrimidines can be achieved through various methods, including catalytic hydrogenation. oregonstate.edu

However, specific research detailing the reduction of the pyrimidine ring of This compound to its dihydro and tetrahydro derivatives could not be found in the surveyed scientific literature.

Metalation of the Pyrimidine Ring

Direct metalation of the pyrimidine ring, followed by quenching with an electrophile, is a powerful strategy for the introduction of substituents. This can be achieved using strong bases such as organolithium reagents or lithium amides. The regioselectivity of the metalation is often directed by substituents already present on the ring. Efficient metalation of other chlorinated pyrimidines has been achieved using reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). nih.govacs.org

No specific studies on the metalation of This compound were identified in the literature search.

Oxidation Reactions

The oxidation of pyrimidine derivatives can lead to the formation of N-oxides or other oxidized products. The nitrogen atoms in the pyrimidine ring can be oxidized using various oxidizing agents. For instance, the N-oxidation of 6-chloro-2,4-diaminopyrimidine has been accomplished using hydrogen peroxide in the presence of a sodium tungstate catalyst. questjournals.org

There is no available research data concerning the oxidation reactions of This compound .

Synthesis of Related Pyrimidine Derivatives via this compound Intermediates

Due to the presence of three reactive chloro substituents, This compound has the potential to serve as a versatile intermediate for the synthesis of a wide range of polysubstituted pyrimidine derivatives. The differential reactivity of the chlorine atoms at the 2-, 4-, and 6-positions could allow for sequential and regioselective substitution reactions. However, a review of the current scientific literature did not reveal any specific examples of its use as a synthetic intermediate.

Conversion to 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

One of the key transformations of this compound is its conversion into 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. This conversion is a crucial step in the synthesis of various biologically active molecules. nih.govresearchgate.net

The synthesis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione from this compound is achieved through a hydrolysis reaction using aqueous sodium hydroxide. nih.govresearchgate.net The process begins with the preparation of the starting material, this compound. This is synthesized by reacting 5-isopropylbarbituric acid with a mixture of phosphorus oxychloride and N,N-dimethylaniline. The resulting intermediate, 5-isopropyl-2,4,6-trichloropyrimidine, is a white waxy solid. nih.govresearchgate.net

Following the synthesis of the trichlorinated pyrimidine, it is subjected to hydrolysis. A 10% solution of sodium hydroxide is added to the intermediate, and the mixture is heated under reflux for 30 minutes. Upon cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 1–2. This acidification leads to the precipitation of the desired product, which is then filtered, washed with cold water, and crystallized from ethanol. This process yields 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione as colorless crystals with a yield of 74%. nih.govresearchgate.net

Reaction Conditions for the Synthesis of 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1 | 5-Isopropylbarbituric acid | Phosphorus oxychloride, N,N-dimethylaniline | Reflux for 1 hour | 5-Isopropyl-2,4,6-trichloropyrimidine | - |

| 2 | 5-Isopropyl-2,4,6-trichloropyrimidine | 10% Aqueous Sodium Hydroxide | Reflux for 30 minutes | 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | 74% |

| 3 | Reaction mixture from step 2 | Hydrochloric acid | Acidification to pH 1-2 | 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione precipitate | - |

| 4 | Crude product | Ethanol | Crystallization | Purified 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | - |

Derivatization at the Isopropyl Group

Further research is required to detail specific methods for the derivatization of the isopropyl group at the 5-position of this compound.

Formation of Uracil (B121893) and Isocytosine Derivatives

Synthesis of Pyrimidine-5-carbaldehyde Derivatives

The synthesis of pyrimidine-5-carbaldehyde derivatives from this compound would likely involve the oxidation of the isopropyl group to a formyl group. While direct oxidation of the isopropyl group on this specific substrate is not detailed in the available literature, related transformations provide insight into potential synthetic routes. For instance, 2,4,6-trichloropyrimidine-5-carbaldehyde has been synthesized, indicating that the pyrimidine ring is stable to the conditions required for the presence of a 5-formyl group.

Structural Analysis and Conformational Studies

X-ray Crystallography of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

The crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione (C₇H₉ClN₂O₂) has been determined to be a monoclinic system. nih.gov The crystallographic data provides a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Crystal Data for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione

| Parameter | Value |

|---|---|

| Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.2244 (4) Å |

| b | 6.8288 (3) Å |

| c | 11.6641 (5) Å |

| β | 104.577 (2)° |

| Volume | 865.26 (6) ų |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. nih.gov

A notable feature of the molecular structure is the orientation of the isopropyl group relative to the pyrimidine (B1678525) ring. nih.gov The isopropyl group is positioned nearly perpendicular to the plane of the pyrimidine ring. nih.govresearchgate.net This orientation is quantified by the C3–C4–C5–C7 and C3–C4–C5–C6 torsion angles, which are -70.8 (3)° and 56.0 (3)°, respectively. nih.govresearchgate.net

The arrangement of molecules within the crystal is governed by a network of intermolecular forces, including strong hydrogen bonds and weaker interactions, which collectively establish a stable three-dimensional structure. nih.gov

In the crystal lattice, two adjacent, inversion-related molecules are linked by a pair of strong N—H⋯O hydrogen bonds. nih.gov This interaction between the N2–H1N2 group of one molecule and the O2 atom of the other forms a distinct R²₂(8) dimer motif. nih.govresearchgate.net These dimers are further connected into chains extending along the bc plane through an additional N1–H1N1⋯O1 hydrogen bond. nih.gov

Weaker C—H⋯O hydrogen bonds also contribute to the crystal packing. nih.gov The dimers, formed through N—H⋯O bonding, are linked into chains via these weaker C6–H6A⋯O1 interactions, further stabilizing the crystal structure. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing

Spectroscopic Characterization Methods

The definitive identification and structural elucidation of 2,4,6-trichloro-5-isopropylpyrimidine would rely on a combination of spectroscopic techniques. These methods provide unique insights into the molecule's vibrational modes, electronic environment of its nuclei, and its fragmentation patterns.

Vibrational Spectroscopy (FT-IR, FT-Raman) and DFT Calculations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and fingerprinting of a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

For a comprehensive analysis, experimental spectra are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT). DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of the experimental bands to specific molecular motions. For instance, in the analysis of 4,5,6-trichloropyrimidine-2-carboxamide, a related trichloropyrimidine derivative, FT-IR spectroscopy showed characteristic N-H stretches at 3402, 3291, 3219, and 3167 cm⁻¹ and a C=O stretch at 1686 cm⁻¹, which were indicative of the amide group. For this compound, one would expect to observe characteristic vibrations for the C-Cl, C-N, and C-H bonds within the pyrimidine ring and the isopropyl substituent.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H (isopropyl) | Stretching | 2850-3000 |

| C-H (isopropyl) | Bending | 1350-1480 |

| C=N (pyrimidine ring) | Stretching | 1500-1650 |

| C-C (pyrimidine ring) | Stretching | 1400-1600 |

This table is illustrative and based on general group frequencies. Precise values for this compound would require experimental data or computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, ¹H NMR and ¹³C NMR would be the primary methods used. The ¹H NMR spectrum would be expected to show signals corresponding to the methine and methyl protons of the isopropyl group. The chemical shift, integration, and multiplicity of these signals would confirm the presence and connectivity of the isopropyl group. For example, the methine proton would likely appear as a septet, while the methyl protons would appear as a doublet.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring would be influenced by the electronegative chlorine atoms, and the carbons of the isopropyl group would have characteristic shifts. For the related compound 2,4,6-trichloropyrimidine (B138864), a ¹H NMR spectrum is available, though it lacks the isopropyl group and would only show a signal for the proton on the pyrimidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH(CH₃)₂ | 3.0 - 4.0 | Septet |

| ¹H | -CH(CH₃)₂ | 1.2 - 1.5 | Doublet |

| ¹³C | C-Cl (ring) | 150 - 170 | Singlet |

| ¹³C | C-isopropyl (ring) | 120 - 140 | Singlet |

| ¹³C | -CH(CH₃)₂ | 30 - 40 | Singlet |

This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values are required for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in a mixture.

While no specific GC-MS data for this compound was found, the technique is routinely applied to the analysis of chlorinated and pyrimidine-containing compounds. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can be used for identification. The molecular ion peak would confirm the molecular weight of the compound, and the fragmentation pattern would offer clues about its structure. For instance, the analysis of industrial chloroparaffin mixtures by GC-MS has been used to determine carbon chain lengths and degrees of chlorination. Similarly, GC-MS has been employed for the analysis of pyrimidines in various matrices.

Theoretical and Computational Chemistry of 2,4,6 Trichloro 5 Isopropylpyrimidine and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular structure and vibrational frequencies of organic compounds. For derivatives of pyrimidine (B1678525), including chlorinated and alkyl-substituted variants, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide a reliable determination of geometric parameters such as bond lengths and bond angles. nih.govsciety.org

The optimization of the molecular geometry of 2,4,6-Trichloro-5-isopropylpyrimidine would reveal the spatial arrangement of the atoms, including the planarity of the pyrimidine ring and the orientation of the isopropyl group. Comparing the calculated geometric parameters with experimental data, if available, allows for the validation of the computational method. acs.org For instance, studies on similar molecules like 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783) have shown good agreement between DFT-calculated and experimentally determined structures. nih.gov

Vibrational frequency analysis is another critical aspect of DFT studies. It helps in the assignment of characteristic vibrational modes observed in infrared (IR) and Raman spectra. For this compound, the calculated vibrational frequencies would correspond to the stretching and bending of specific bonds, such as C-Cl, C-N, C-H, and the pyrimidine ring vibrations. ias.ac.inresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental spectra. acs.orgnih.gov

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Substituted Pyrimidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (isopropyl) | 2980 | 2975 |

| C=N Stretch (ring) | 1580 | 1575 |

| C-Cl Stretch | 850 | 845 |

| Ring Breathing | 780 | 775 |

| C-C-C Bend (isopropyl) | 450 | 448 |

This table is illustrative and provides typical values for a substituted pyrimidine based on general knowledge and data from related compounds.

Natural Bond Orbital (NBO) Analysis for Molecular Stability

NBO analysis quantifies the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and chlorine atoms and the antibonding orbitals of adjacent bonds. These hyperconjugative interactions contribute to the stability of the molecular structure. youtube.com

Table 2: Illustrative NBO Analysis for a Substituted Pyrimidine showing Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | σ(C2-Cl) | 5.2 |

| LP (1) N3 | σ(C2-Cl) | 4.8 |

| LP (1) Cl | σ(C4-C5) | 2.1 |

| π (C4-C5) | π(N3-C4) | 20.5 |

This table is illustrative. LP denotes a lone pair, σ a sigma antibonding orbital, and π/π* are pi bonding/antibonding orbitals. The values are representative of typical stabilization energies in such systems.*

Computational Studies of Electronic Structure and Reactivity

Computational studies, particularly those employing DFT, provide deep insights into the electronic structure and reactivity of molecules. For this compound, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests a more reactive molecule. For pyrimidine derivatives, the nature and position of substituents significantly influence the FMO energies and the energy gap. ijcce.ac.ir The presence of electron-withdrawing chlorine atoms and an electron-donating isopropyl group in this compound would create a unique electronic profile.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com Furthermore, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. sciety.org For this compound, the nitrogen atoms are expected to be the most negative potential sites, making them susceptible to electrophilic attack.

Table 3: Illustrative Calculated Electronic Properties for a Substituted Pyrimidine

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Chemical Potential (μ) | -4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 3.32 eV |

This table is illustrative and presents typical values for a substituted pyrimidine based on general knowledge and data from related compounds.

Solvatofluorochromism and Internal Charge-Transfer Investigations in Pyrimidine Derivatives

Solvatofluorochromism is the phenomenon where a substance's fluorescence color changes with the polarity of the solvent. This property is often observed in molecules that exhibit intramolecular charge transfer (ICT) in their excited state. nih.gov In many pyrimidine derivatives, an internal charge-transfer can occur from an electron-donating part of the molecule to the electron-accepting pyrimidine ring. nih.gov

While this compound itself may not be strongly fluorescent, its derivatives, where one or more chlorine atoms are replaced by fluorophores or electron-donating groups, could exhibit interesting solvatofluorochromic properties. Theoretical calculations can confirm the occurrence of ICT by analyzing the electron density distribution in the ground and excited states. nih.gov An increase in the dipole moment upon excitation is a strong indicator of an ICT state. This phenomenon is particularly pronounced in push-pull systems where electron-donating and electron-withdrawing groups are present on the pyrimidine scaffold.

Applications of 2,4,6 Trichloro 5 Isopropylpyrimidine As a Chemical Intermediate

Role in the Synthesis of Pharmaceutical Compounds

The pyrimidine (B1678525) core is a fundamental component of numerous therapeutic agents. The ability to functionalize the 2,4,6-trichloropyrimidine (B138864) scaffold at multiple positions makes it a valuable starting material for drug discovery.

While direct synthesis of commercial drugs from 2,4,6-trichloro-5-isopropylpyrimidine is not documented, the general utility of the trichloropyrimidine core suggests its potential in this area. For instance, various pyrimidine derivatives have shown promise as inhibitors of key enzymes involved in disease pathways. The isopropyl group at the 5-position could potentially enhance the binding affinity of a drug candidate to its target protein through hydrophobic interactions.

Utility in Agrochemical Synthesis

Substituted pyrimidines are also prevalent in the agrochemical industry, where they are used as herbicides, fungicides, and insecticides. The synthesis of such compounds often involves the reaction of a chloropyrimidine intermediate with various nucleophiles to introduce the desired functional groups for specific biological activity. google.com For example, the development of modern herbicides has utilized pyrimidine derivatives. nih.gov

The lipophilic nature of the isopropyl group in this compound could be advantageous in agrochemical applications, potentially improving the compound's penetration through plant cuticles or insect exoskeletons.

Precursor for Biologically Active Pyrimidine and Uracil (B121893) Derivatives

This compound serves as a precursor for a wide array of other pyrimidine and uracil derivatives with significant biological potential. The chlorine atoms can be hydrolyzed or replaced to introduce different functionalities, leading to compounds with diverse pharmacological profiles.

Numerous pyrimidine and uracil analogs have been investigated for their antiviral properties, particularly against viruses like HIV. nih.govrsc.org The general strategy involves the synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs). While no specific studies on this compound in this context were found, the broader class of substituted pyrimidines has been a focus of antiviral drug discovery. nih.govrsc.org

The synthesis of various trisubstituted 1,3,5-triazine (B166579) derivatives, which share structural similarities with pyrimidines, has yielded compounds with significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov This highlights the potential of highly substituted heterocyclic scaffolds in antiviral research.

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs. nih.govrsc.org Many established chemotherapeutic agents are pyrimidine analogs that interfere with DNA and RNA synthesis in rapidly dividing cancer cells. The versatility of the 2,4,6-trichloropyrimidine core allows for the synthesis of novel compounds with potential antiproliferative activity. nih.govrsc.org

For example, a new series of pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline-chalcones and 2,4,5,6-tetraaminopyrimidine (B94255) have shown potent anticancer activity against a range of human tumor cell lines. nih.gov Although this example does not directly involve this compound, it demonstrates the potential of complex heterocyclic systems built upon pyrimidine precursors.

Research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives has also yielded compounds with promising anticancer activity. mdpi.com The synthesis of these compounds often starts from substituted pyrimidine precursors. The introduction of different substituents can modulate the biological activity, and the isopropyl group could play a role in optimizing the interaction with biological targets.

Substituted pyrimidines have been extensively studied for their antibacterial and antifungal properties. nih.govwjarr.com The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. The ability to create a diverse library of compounds from a single precursor like this compound is a valuable asset in this field.

Studies on 2,4,6-trisubstituted pyrimidine derivatives have shown significant antibacterial activity against various bacterial strains. wjarr.com The nature of the substituents at the 2, 4, and 6 positions plays a critical role in determining the antimicrobial spectrum and potency.

Contributions to the Synthesis of Novel Heterocyclic Systems

Beyond its direct use in creating substituted pyrimidines, this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactive chlorine atoms can participate in intramolecular cyclization reactions to form bicyclic and tricyclic structures, which are often associated with unique biological activities.

Pyrimidine-Pyridine Hybrids

The synthesis of fused pyrimidine-pyridine structures, such as pyrido[2,3-d]pyrimidines, is a significant area of medicinal chemistry. These syntheses often involve the construction of the pyridine (B92270) ring onto a pre-existing, activated pyrimidine. A common strategy is the reaction of 6-aminouracil (B15529) derivatives with various reagents to build the adjoining pyridine ring. Another approach involves the regioselective substitution of halogens on 2,4,6-trihalogenated pyrimidines. For instance, palladium-catalyzed cross-coupling reactions are used to build complex structures on the pyrimidine core. researchgate.net However, specific examples detailing the use of this compound as the starting material for pyrimidine-pyridine hybrids are not found in the current body of scientific literature.

Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines are another class of heterocyclic compounds with significant biological interest. The most prevalent synthetic routes to these molecules are one-pot, multi-component reactions. nih.gov These reactions typically involve the condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound like barbituric acid or thiobarbituric acid. nih.govresearchgate.netorientjchem.org This method constructs the pyran and pyrimidine rings in a single, efficient process. While this demonstrates a robust method for creating the pyrano[2,3-d]pyrimidine scaffold, it does not involve the use of a pre-halogenated pyrimidine like this compound as a starting intermediate.

Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are crucial scaffolds in drug discovery. Their synthesis is well-established and can proceed through various pathways. One common method involves the construction of the pyrrole (B145914) ring onto a pyrimidine precursor. For example, a 4-amino-5-halopyrimidine can be subjected to Sonogashira coupling followed by cyclization. Alternatively, syntheses can start from a substituted pyrrole to which the pyrimidine ring is fused. Another documented route involves the reaction of guanidine (B92328) with a substituted furan (B31954) derivative to form the fused ring system. google.com While syntheses starting from 2,4,6-trichloropyrimidine have been described for related structures nih.gov, specific documented pathways that employ this compound to generate pyrrolo[2,3-d]pyrimidines are not available in the reviewed literature. Synthetic strategies more commonly start from precursors like 4-chloropyrrolo[2,3-d]pyrimidine and introduce diversity through substitution reactions. nih.gov

Development of Reactive Dyes

Reactive dyes form a covalent bond with the substrate, such as textile fibers, providing high wash fastness. Halogenated heterocyclic compounds are frequently used as the "anchor" for these dyes. The reactivity of the halogens allows for nucleophilic substitution by functional groups on the fiber. 2,4,6-Trichloropyrimidine is a known intermediate for reactive dyes. google.com More specifically, 2,4,6-trichloro-pyrimidine-5-carbaldehyde has been used as an anchor group where the chromophore (the color-providing part of the molecule) is attached via the formyl group at the 5-position, leaving the chlorine atoms at positions 2, 4, and 6 available to react with the fiber. upb.ro This highlights the importance of the substituent at the 5-position. However, there is no available research detailing the use or specific properties of this compound in the development of reactive dyes.

Reaction Mechanisms and Kinetics in 2,4,6 Trichloro 5 Isopropylpyrimidine Chemistry

Mechanistic Investigations of Nucleophilic Substitutions

Nucleophilic aromatic substitution on the 2,4,6-trichloro-5-isopropylpyrimidine ring is anticipated to proceed primarily through a bimolecular SNAr mechanism. This pathway is characteristic of electron-deficient aromatic systems, such as pyrimidines, which are activated towards nucleophilic attack by the presence of electronegative ring nitrogens and halogen substituents. nih.gov The reaction mechanism can be conceptualized through two principal pathways: the classical two-step addition-elimination mechanism and a concerted mechanism.

The two-step addition-elimination mechanism is the most widely accepted pathway for SNAr reactions. nih.gov It involves the following stages:

Nucleophilic Attack: An electron-rich nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (typically at the C2, C4, or C6 position). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . nih.gov The negative charge is delocalized over the pyrimidine (B1678525) ring and is stabilized by the ring nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion (the leaving group), yielding the substituted product.

The regioselectivity of the nucleophilic attack is a critical aspect of the reaction. For a related compound, 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack by amines predominantly occurs at the 4-position, which is para to one of the ring nitrogens and activated by the adjacent 5-chloro group. beilstein-journals.org By analogy, for this compound, the chlorine atoms at the 4- and 6-positions are expected to be the most reactive sites due to the activating effect of the para and ortho ring nitrogens. The isopropyl group at the 5-position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its primary influence is likely to be steric, potentially hindering attack at the adjacent 4- and 6-positions to some degree.

A concerted SNAr mechanism , where the carbon-nucleophile bond formation and the carbon-leaving group bond cleavage occur in a single transition state without the formation of a discrete Meisenheimer intermediate, has also been proposed for some SNAr reactions, often supported by computational studies. nih.govnih.gov The prevalence of a concerted versus a stepwise mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for elucidating the precise mechanistic pathways of SNAr reactions on heterocyclic systems. researchgate.netresearchgate.net Such studies on related substituted pyrimidines and pyridines help in predicting reaction barriers and the stability of intermediates, thereby providing insights into the likely mechanism for this compound. researchgate.netresearchgate.net

Kinetic Studies of Derivatization Reactions

The rate of derivatization reactions of this compound is governed by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the inherent reactivity of the substrate. While specific kinetic data for this compound is scarce, the kinetics of nucleophilic substitution on analogous chloropyrimidines provide a framework for understanding its reactivity.

The reactivity of different nucleophiles towards chloropyrimidines generally follows their nucleophilicity. For instance, in reactions with 2,4,6-trichloropyrimidine (B138864), more nucleophilic amines react more readily. researchgate.net The reaction with anilines is influenced by the electronic nature of the substituents on the aniline ring, with electron-donating groups on the aniline leading to faster reaction rates. researchgate.net

The solvent can also play a significant role in the reaction kinetics. For the reaction of 2,4,6-trichloropyrimidine with anilines, the ratio of isomeric products was found to be solvent-dependent. researchgate.net Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

A hypothetical kinetic study of the reaction of this compound with a series of para-substituted anilines could yield a Hammett plot, which correlates the reaction rates with the electronic properties of the substituents. A positive ρ (rho) value from such a study would be indicative of a build-up of negative charge in the transition state, which is consistent with the formation of a Meisenheimer-like intermediate. nih.gov

Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound with Various Nucleophiles.

| Nucleophile | Nucleophile Type | Expected Relative Rate (krel) |

| Piperidine | Secondary Aliphatic Amine | High |

| Aniline | Primary Aromatic Amine | Moderate |

| p-Nitroaniline | Primary Aromatic Amine (electron-withdrawn) | Low |

| Sodium Methoxide | Alkoxide | High |

| Sodium Phenoxide | Aryloxide | Moderate |

This table is illustrative and based on general principles of nucleophilic aromatic substitution on related compounds.

Catalytic Aspects in Synthetic Transformations

To enhance the rate and selectivity of nucleophilic substitution reactions involving this compound, various catalytic strategies can be employed.

Phase Transfer Catalysis (PTC) is a particularly useful technique when the nucleophile is an ionic species (e.g., an alkoxide or cyanide) and is soluble in an aqueous phase, while the pyrimidine substrate is soluble in an organic phase. alfa-chemistry.comlittleflowercollege.edu.inspcmc.ac.inijirset.com A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ijirset.com This method can lead to faster reactions, higher yields, and milder reaction conditions. For example, in the synthesis of N-(o-fluorophenoxyacetyl)thioureas from a chloropyrimidine derivative, tetrabutylammonium bromide (TBAB) has been used as an effective phase transfer catalyst. researchgate.net

Table 2: Common Phase Transfer Catalysts for Nucleophilic Aromatic Substitution.

| Catalyst | Catalyst Type | Typical Application |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Anionic nucleophile transfer |

| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | Anionic nucleophile transfer |

| 18-Crown-6 | Crown Ether | Cation complexation to release anion |

While not a direct catalysis of the nucleophilic substitution itself, palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, represent an important catalytic method for the derivatization of chloropyrimidines. researchgate.net These reactions allow for the formation of carbon-carbon bonds by coupling the chloropyrimidine with boronic acids or their esters in the presence of a palladium catalyst and a base. This provides access to a wide range of aryl- or vinyl-substituted pyrimidines that are not readily accessible through nucleophilic substitution. A study on 2,4-dichloropyrimidines demonstrated efficient C4-substitution using Suzuki coupling with microwave irradiation. researchgate.net This highlights the potential for regioselective derivatization of this compound using such catalytic methods.

Q & A

Q. What are the common synthetic routes for 2,4,6-Trichloro-5-isopropylpyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or formylation reactions. For example, reacting 2,4,6-trichloropyrimidine with isopropyl Grignard reagents under anhydrous conditions at low temperatures (e.g., −78°C) is a standard approach. Optimization includes controlling stoichiometry, using catalysts like copper(I) iodide, and maintaining inert atmospheres to prevent side reactions. Industrial-scale methods prioritize solvent selection (e.g., THF or DMF) and stepwise purification to enhance yield and purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify the isopropyl group (e.g., a triplet for CH groups at δ ~1.2 ppm in NMR) and chlorine substituent patterns. Coupling constants in NMR help confirm substitution positions .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of chlorine loss (e.g., isotopic clusters due to /) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability during experiments?

- Methodological Answer : Store in amber glass vials under nitrogen at −20°C to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., dried THF) during reactions. Safety protocols include fume hood use for handling and PPE (gloves, goggles) due to potential toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or varying reaction conditions. Use orthogonal analytical techniques (e.g., cross-validate NMR with X-ray crystallography or HPLC). For spectral contradictions, replicate experiments under controlled conditions (e.g., standardized solvent systems) and compare with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies are effective in minimizing decomposition or side reactions during the synthesis of this compound under varying experimental conditions?

- Methodological Answer :

- Temperature Control : Avoid exceeding −10°C during Grignard reactions to prevent thermal decomposition.

- Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups) during functionalization steps.

- Catalyst Screening : Test palladium or nickel catalysts to enhance selectivity in cross-coupling reactions .

Q. How does the surface adsorption behavior of this compound influence its reactivity in heterogeneous reaction systems, and how can this be experimentally quantified?

- Methodological Answer : Surface interactions (e.g., with silica or metal catalysts) can alter reaction kinetics. Use microspectroscopic imaging (AFM or ToF-SIMS) to map adsorption patterns. Quantify adsorption isotherms via quartz crystal microbalance (QCM) experiments under controlled humidity and temperature .

Q. What computational or experimental approaches are recommended to elucidate the electronic and steric effects of the isopropyl substituent on the reactivity of this compound?

- Methodological Answer :

- Computational : Perform DFT calculations to analyze frontier molecular orbitals (FMO) and electrostatic potential maps. Compare with simpler analogs (e.g., methyl-substituted derivatives) to isolate steric effects.

- Experimental : Conduct Hammett studies or kinetic isotope effect (KIE) experiments to probe electronic influences on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.